(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone
CAS No.: 872881-74-8
Cat. No.: VC8004725
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.
![(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone - 872881-74-8](/images/structure/VC8004725.png)
Specification
CAS No. | 872881-74-8 |
---|---|
Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 g/mol |
IUPAC Name | (4-methoxy-1,3-benzodioxol-5-yl)-phenylmethanone |
Standard InChI | InChI=1S/C15H12O4/c1-17-14-11(7-8-12-15(14)19-9-18-12)13(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Standard InChI Key | SUKAEERDMQPLMM-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC2=C1OCO2)C(=O)C3=CC=CC=C3 |
Canonical SMILES | COC1=C(C=CC2=C1OCO2)C(=O)C3=CC=CC=C3 |
Introduction
Structural Identification and Nomenclature
(4-Methoxybenzo[d] dioxol-5-yl)(phenyl)methanone (PubChem CID: 11999967) is a methoxy-substituted benzophenone with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol . Its IUPAC name, (4-methoxy-1,3-benzodioxol-5-yl)-phenylmethanone, reflects the methoxy group at position 4 of the benzo[d] dioxole ring and the phenyl ketone moiety . Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 872881-74-8 |
InChIKey | SUKAEERDMQPLMM-UHFFFAOYSA-N |
SMILES | COC₁=C(C=CC₂=C₁OCO₂)C(=O)C₃=CC=CC=C₃ |
Synonymous Names | 2-Methoxy-3,4-methylenedioxybenzophenone, Methanone, (4-methoxy-1,3-benzodioxol-5-yl)phenyl- |
The compound’s structure combines a benzodioxole ring system with a methoxy group and a benzophenone backbone, conferring unique electronic and steric properties critical to its bioactivity.
Natural Occurrence in Medicinal Plants
This benzophenone derivative has been isolated from multiple plant species, predominantly within the Lindera and Securidaca genera:
Lindera fruticosa and Lindera neesiana
In a phytochemical study of Lindera fruticosa roots, the compound was identified as 2-methoxy-3,4-methylenedioxybenzophenone (Compound 1) alongside phenolic analogs . Similarly, Lindera neesiana contains this metabolite, though its concentration varies across plant tissues . These species are traditionally used in East Asian medicine for anti-inflammatory and analgesic purposes, suggesting a role for benzophenones in their therapeutic effects .
Securidaca longipedunculata
Securidaca longipedunculata, a plant used in African traditional medicine for malaria treatment, produces this compound (referred to as Compound 8) in its root extracts . Its coexistence with other benzophenones, such as 2,3,4,5-tetramethoxybenzophenone, highlights the chemical diversity of this species .
Physicochemical Properties
The compound’s physicochemical profile influences its solubility, stability, and bioavailability:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₂O₄ |
Exact Mass | 256.07356 g/mol |
Topological Polar Surface Area | 44.8 Ų |
LogP (Octanol-Water) | 1.63 |
The moderate LogP value suggests balanced lipophilicity, potentially facilitating membrane permeability in biological systems.
Pharmacological Activities
Antiplasmodial Effects
In ex vivo and in vivo assays against Plasmodium falciparum (D6 strain), the compound demonstrated antiplasmodial activity with an IC₅₀ of 14.5 μM . This aligns with the traditional use of Securidaca longipedunculata for malaria management, though synergistic effects with other phytoconstituents are likely .
Cytotoxicity Profile
Analytical and Synthetic Considerations
Synthetic Routes
No synthetic protocols were identified in the available literature. Natural extraction remains the primary source, with yields dependent on plant material and purification methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume